molecular formula C22H15Cl4NO2 B2391731 (E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one CAS No. 478033-93-1

(E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one

Cat. No.: B2391731
CAS No.: 478033-93-1
M. Wt: 467.17
InChI Key: ZZIMGBAYORDXIN-MDZDMXLPSA-N
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Description

(E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one is a synthetic chalcone derivative of high purity, supplied for research and development purposes. This compound is presented as a potential candidate for various biochemical and pharmacological investigations. Chalcones are a class of compounds recognized for their diverse biological activities and are often explored as core structures in medicinal chemistry research . Researchers may utilize this chemical as a key intermediate in organic synthesis or as a standard in analytical studies. Its structure, which incorporates dichloro-substituted anilino and benzyloxy groups, suggests potential for research into structure-activity relationships. The product is intended for use in a controlled laboratory environment only. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling, storage, and disposal of this substance. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl4NO2/c23-16-4-1-15(20(25)11-16)13-29-18-6-2-14(3-7-18)22(28)9-10-27-17-5-8-19(24)21(26)12-17/h1-12,27H,13H2/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIMGBAYORDXIN-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC(=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC(=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C16H13Cl2N O
  • Molecular Weight : 322.19 g/mol

This compound is characterized by the presence of dichloroaniline and methoxyphenyl groups, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research involving various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects. The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)12.5Induction of apoptosis via mitochondrial pathway
HeLa (cervical cancer)10.0Inhibition of cell proliferation
A549 (lung cancer)15.0Cell cycle arrest at G2/M phase

These results indicate that the compound may induce apoptosis and inhibit proliferation in various cancer types.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro tests against several bacterial strains revealed notable inhibitory effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors.
  • Cell Cycle Arrest : It causes cell cycle arrest in the G2/M phase, preventing further cell division.
  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

Case Studies

A notable study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The study found that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

Study Summary:

  • Objective : To evaluate the anticancer effects on MCF-7 cells.
  • Methodology : MCF-7 cells were treated with different concentrations of the compound for 24 and 48 hours.
  • Results : Significant apoptosis was observed at concentrations above 10 µM after 48 hours.

Comparison with Similar Compounds

Chalcone derivatives are structurally diverse, with variations in aromatic ring substitutions significantly influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous chalcones referenced in the literature.

Structural and Substituent Analysis

Table 1: Key Structural Features of Selected Chalcone Derivatives

Compound Name Substituents Molecular Formula Key Structural Differences Potential Implications
Target Compound 3,4-dichloroanilino (β-position), 2,4-dichlorophenylmethoxy (para-phenyl) C21H13Cl4NO2 Dual dichloro groups on both aromatic rings Enhanced lipophilicity and electron-withdrawing effects; possible increased metabolic stability
(E)-1-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one () 3-nitroanilino (β-position), 2,4-dichlorophenylmethoxy (para-phenyl) C21H13Cl2N2O4 Nitro group replaces dichloroanilino Nitro groups are stronger electron-withdrawing than chloro, potentially altering reactivity or toxicity
(E)-1-(4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl)-3-(2,3-dimethylanilino)prop-2-en-1-one () 2,3-dimethylanilino (β-position), 2-chloro-6-fluorophenylmethoxy (para-phenyl) C24H21ClFNO2 Fluorine and methyl substituents Fluorine improves metabolic stability; methyl groups may reduce steric hindrance
Para-hydroxyacetophenone-derived chalcones () Varied substituents (e.g., methoxy, trifluoromethyl) C16H14O3 (example) Electron-donating (methoxy) or -withdrawing (CF3) groups Methoxy groups may reduce reactivity compared to dichloro analogs
Physicochemical Properties
  • Lipophilicity : The target compound’s four chlorine atoms likely result in higher logP values compared to analogs with fewer halogens (e.g., ’s compound with one Cl and one F). This could enhance membrane permeability but may reduce aqueous solubility .

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one, and how can reaction conditions be optimized?

A Claisen-Schmidt condensation is a common route for chalcone derivatives. For this compound:

  • Step 1 : React 4-[(2,4-dichlorophenyl)methoxy]acetophenone with 3,4-dichlorobenzaldehyde under basic conditions (e.g., NaOH/ethanol).
  • Step 2 : Optimize temperature (e.g., 60–80°C) and molar ratios to enhance yield. Thionyl chloride (0.05 mL) in ethanol can catalyze the reaction, as demonstrated in analogous syntheses .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water) or column chromatography.

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • X-ray crystallography : Resolve the (E)-configuration and dihedral angles between aromatic rings. For example, single-crystal studies on similar chalcones revealed planar conformations with torsion angles <10° .
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions. The enone system typically shows a trans-coupled doublet (~δ 7.5–8.0 ppm for α,β-unsaturated protons).
  • FT-IR : Validate carbonyl stretching (~1650–1680 cm1^{-1}) and C-O-C ether linkages (~1250 cm1^{-1}).

Advanced: How can researchers address discrepancies in reported biological activity data for structurally related chalcone derivatives?

  • Experimental replication : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability.
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., dichloro vs. methoxy groups) on bioactivity. For example, fluorinated chalcones in showed enhanced pharmacological potency due to electron-withdrawing effects.
  • Meta-analysis : Cross-reference data from diverse sources (e.g., PubChem, crystallographic databases) to identify trends in IC50_{50} values or binding affinities .

Advanced: What computational approaches are used to predict electronic properties and reactivity of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases or tubulin) using AutoDock Vina. Validate with experimental IC50_{50} data from analogs in .
  • MD simulations : Assess stability in aqueous or lipid bilayer environments to predict pharmacokinetic behavior.

Basic: What analytical protocols ensure purity and identify impurities during synthesis?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times against known standards .
  • DSC/TGA : Analyze thermal stability (e.g., melting points, decomposition temperatures) to detect polymorphic impurities .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]+^+) and fragment patterns. For chlorinated analogs, isotopic clusters (~3:1 for 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl}) are diagnostic .

Advanced: How can crystallographic data resolve ambiguities in stereochemistry or conformational flexibility?

  • Single-crystal studies : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing stability. For example, the methoxy group in induced a twisted conformation, reducing planarity.
  • Powder XRD : Identify polymorphs or amorphous content affecting solubility.
  • Synchrotron radiation : Enhance resolution for low-quality crystals, as applied in for halogenated chalcones.

Basic: What are the key considerations for designing in vitro assays to evaluate this compound’s bioactivity?

  • Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid cytotoxicity.
  • Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls.
  • Dose-response : Test a range (e.g., 1–100 μM) to calculate EC50_{50} or IC50_{50}. Use MTT or resazurin assays for viability .

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